

physical and chemical properties of Ascorbigen

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Compound of Interest		
Compound Name:	Ascorbigen	
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An In-depth Technical Guide on the Physical and Chemical Properties of Ascorbigen

Introduction

Ascorbigen (ABG) is a significant bioactive compound predominantly found in cruciferous vegetables of the Brassica genus, such as cabbage, broccoli, and cauliflower.[1][2] It is formed from the enzymatic hydrolysis of the glucosinolate glucobrassicin, which releases indole-3-carbinol that subsequently reacts with L-ascorbic acid (Vitamin C).[1][3] As a natural indole derivative of ascorbic acid, ascorbigen has garnered scientific interest for its potential anticarcinogenic and immunomodulating properties.[2][4] This document provides a comprehensive overview of the core physical and chemical properties of ascorbigen, its stability, synthesis, and its role in biological pathways, intended for researchers and professionals in drug development.

Physical and Chemical Properties

Ascorbigen is an indolyl carbohydrate, structurally defined as a derivative of L-ascorbic acid substituted with an indol-3-ylmethyl group at position 3.[5] While it is often referred to as a single compound, recent analyses suggest that **ascorbigen** can exist as a mixture of related compounds.[3]

Quantitative Data Summary

The fundamental physicochemical properties of **Ascorbigen** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C15H15NO6	[5]
Molecular Weight	305.28 g/mol	[5]
IUPAC Name	(3S,3aR,6aS)-3,6,6a- trihydroxy-6-(1H-indol-3- ylmethyl)-3,3a-dihydro-2H- furo[3,2-b]furan-5-one	[5]
CAS Number	8075-98-7	[5]
Appearance	Not explicitly detailed in provided results, but typically an off-white or yellowish solid.	
Solubility	Soluble in ethyl acetate.[6]	[6]
Stability	Labile, especially at higher temperatures.[7] Shows enhanced stability in acidic medium (pH 4).[2][7]	[2][7]
UV-Vis Spectroscopy	Utilized for identification and quantification.[6][7]	[6][7]
Mass Spectrometry	Used for identification in conjunction with chromatography.[3][7]	[3][7]

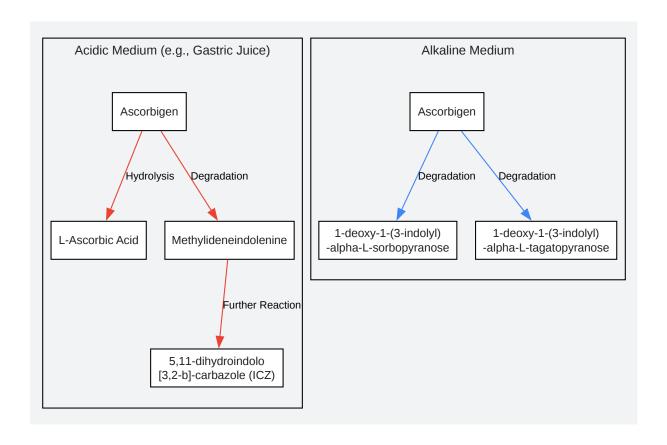
Chemical Stability and Degradation

Ascorbigen is a notably labile compound, and its stability is highly dependent on pH and temperature.[7]

- pH Influence: The formation rate of **ascorbigen** from its precursors increases with decreasing pH.[2][7] It exhibits its highest stability in acidic conditions, around pH 4.[2]
- Temperature Influence: The compound is very unstable at higher temperatures, which is a critical factor during extraction and analysis.[7]



- Degradation Pathways: The degradation products of ascorbigen vary significantly with pH.
 - In acidic environments, such as gastric juice, ascorbigen degrades to release L-ascorbic acid and form methylideneindolenine.[1][2] A key transformation product in acidic media is 5,11-dihydroindolo[3,2-b]-carbazole, a potent ligand for the Aryl Hydrocarbon Receptor (AhR).[4]
 - In more alkaline media, degradation leads to the formation of 1-deoxy-1-(3-indolyl)-alpha-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-alpha-L-tagatopyranose.[1][2]



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Caption: pH-dependent degradation pathways of Ascorbigen.

Experimental Protocols



Synthetic Preparation of Ascorbigen

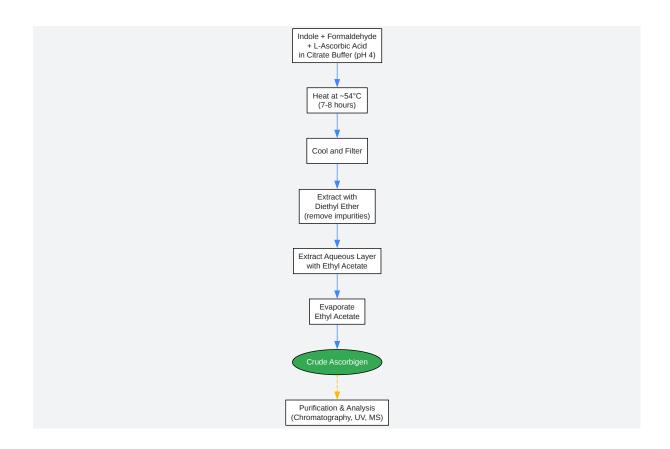
A general method for the non-enzymatic synthesis of **ascorbigen** has been described, providing a route to obtain the compound for research purposes.[6]

Principle: This method is based on the reaction of indole, formaldehyde (which forms 3-hydroxymethylindole in situ), and L-ascorbic acid in a buffered aqueous solution.[6]

Methodology:

- Reactant Mixture: Combine indole, L-ascorbic acid, and formaldehyde in a citrate buffer (e.g., 0.05 M, pH ~4.0). A molar excess of ascorbic acid and formaldehyde to indole is typically used.[6]
- Reaction Conditions: Heat the mixture on a water bath at approximately 54°C with constant stirring for several hours (e.g., 7-8 hours).[6]
- Initial Filtration: After cooling, filter the reaction mixture to remove any solid impurities.
- Solvent Extraction:
 - Perform an initial extraction of the filtrate with diethyl ether to remove nonpolar impurities.
 - Subsequently, perform multiple extractions with a more polar solvent, such as ethyl acetate, to isolate the ascorbigen.
- Isolation: Evaporate the ethyl acetate fractions to dryness. The resulting residue is further dried under vacuum to yield crude ascorbigen.[6]
- Purification & Verification: Purity can be assessed using paper chromatography or HPLC, and the structure confirmed by UV-Vis spectroscopy and mass spectrometry.[6][7]





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Caption: General workflow for the chemical synthesis of **Ascorbigen**.

Extraction from Brassica Vegetables

Ascorbigen is naturally present in cruciferous vegetables and can be extracted for analytical or preparative purposes.[2]

Principle: The process involves the disruption of plant tissue to allow the enzyme myrosinase to hydrolyze glucobrassicin. The resulting indole-3-carbinol spontaneously reacts with endogenous L-ascorbic acid to form **ascorbigen**, which is then extracted with an organic solvent.[2]

Methodology:



- Sample Preparation: Homogenize fresh Brassica vegetable tissue (e.g., cabbage, broccoli)
 to induce enzymatic activity.[2]
- Extraction: Extract the homogenized plant material with a suitable organic solvent, such as ethyl acetate.[2] This step isolates **ascorbigen** along with other lipophilic and semi-polar compounds.
- Concentration: Concentrate the ethyl acetate extract under reduced pressure to remove the solvent.
- Analysis and Quantification: The resulting extract can be analyzed to identify and quantify ascorbigen. Overpressured-layer chromatography (OPLC) followed by identification using chromatographic retention data, UV spectral analysis, and mass spectrometry is an effective method.[3][7] Quantification has shown significant variation in ascorbigen levels among different Brassica species, with broccoli often containing the highest amounts (e.g., up to 26.81 mg/kg).[3][7]

Biological Activity and Signaling Pathways

Ascorbigen's biological effects are largely mediated by its transformation products. The compound itself serves as a stable precursor that releases bioactive molecules under specific physiological conditions.

Formation from Glucobrassicin

The biosynthesis of **ascorbigen** in plants is a multi-step process initiated by tissue damage.

- Glucobrassicin Hydrolysis: In Brassica plants, glucobrassicin is a stable indole glucosinolate.
 [2] When the plant tissue is disrupted (e.g., by chewing or cutting), the enzyme myrosinase is released and hydrolyzes glucobrassicin.
- Formation of Indole-3-Carbinol: This enzymatic action produces an unstable intermediate that quickly rearranges to form indole-3-carbinol (I3C).[2]
- Reaction with Ascorbic Acid: In the presence of L-ascorbic acid, I3C undergoes a spontaneous reaction to form ascorbigen.[1][2] This formation is dependent on pH and temperature.[2]

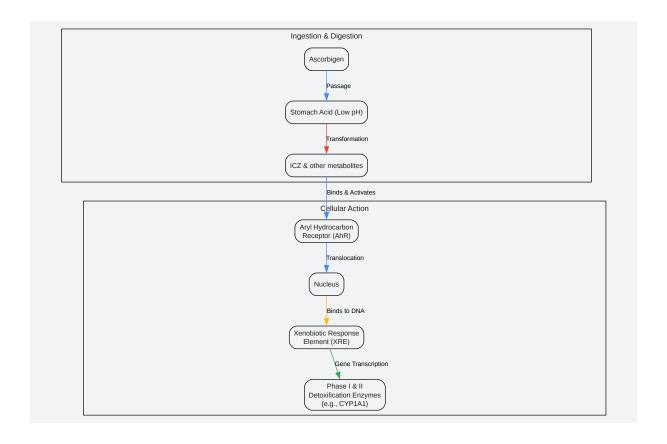


Metabolism and Aryl Hydrocarbon Receptor (AhR) Signaling

Upon ingestion, **ascorbigen** travels to the stomach, where the acidic environment triggers its degradation.

- Acid-Catalyzed Transformation: In the stomach, **ascorbigen** transforms into several products, most notably 5,11-dihydroindolo[3,2-b]-carbazole (ICZ).[4]
- AhR Activation: ICZ is a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligandactivated transcription factor.[4] The binding affinity of ICZ to the AhR is significant, though lower than that of potent synthetic ligands like tetrachlorodibenzodioxin (TCDD).[4]
- Induction of Detoxification Enzymes: The activation of the AhR signaling pathway leads to the induction of Phase I and Phase II detoxification enzymes, such as cytochrome P450s (e.g., CYP1A1).[1][4][8] This enzymatic induction is believed to be a key mechanism behind the anticarcinogenic effects attributed to diets rich in cruciferous vegetables.[1][4]





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